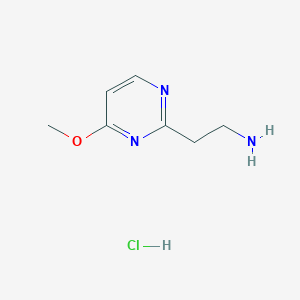

2-(4-Methoxypyrimidin-2-yl)ethanamine;hydrochloride

Description

2-(4-Methoxypyrimidin-2-yl)ethanamine hydrochloride is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methoxy group at position 4 and an ethanamine moiety at position 2, with the latter forming a hydrochloride salt. The methoxy group confers electron-donating properties, modulating the pyrimidine ring’s electronic environment and influencing reactivity and intermolecular interactions. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

2-(4-methoxypyrimidin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.ClH/c1-11-7-3-5-9-6(10-7)2-4-8;/h3,5H,2,4,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYWMFPIPPYSRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyrimidin-2-yl)ethanamine;hydrochloride typically involves the condensation of 4-methoxypyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyrimidin-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .

Scientific Research Applications

2-(4-Methoxypyrimidin-2-yl)ethanamine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyrimidin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

| Compound | Core Structure | Substituents | Electronic Effects | Hydrochloride Salt |

|---|---|---|---|---|

| 2-(4-Methoxypyrimidin-2-yl)ethanamine HCl | Pyrimidine | 4-OCH₃, 2-CH₂CH₂NH₂·HCl | Electron-donating (OCH₃) | Yes |

| 2-(6-Chloro-1H-benzimidazol-2-yl)ethanamine HCl | Benzimidazole | 6-Cl, 2-CH₂CH₂NH₂·HCl | Electron-withdrawing (Cl) | Yes |

| 2-(Thiophen-2-yl)ethanamine HCl | Thiophene | 2-CH₂CH₂NH₂·HCl | Aromatic sulfur (moderate π-electron) | Yes |

| 2-(1H-Imidazol-1-yl)ethanamine HCl | Imidazole | 1-CH₂CH₂NH₂·HCl | Basic nitrogen centers | Yes |

| 2-(Decylthio)ethanamine HCl | Alkylthioether | CH₂CH₂NH₂·HCl, C₁₀H₂₁S | Lipophilic (long alkyl chain) | Yes |

Key Observations :

- Pyrimidine vs. Benzimidazole : The methoxy group in the target compound (electron-donating) contrasts with the electron-withdrawing chloro substituent in the benzimidazole analog (). This difference impacts reactivity; for example, the chloro group enhances electrophilic substitution resistance, while methoxy may facilitate nucleophilic attack .

- Heterocycle Aromaticity : Pyrimidine (six-membered, two nitrogens) offers distinct hydrogen-bonding and π-stacking capabilities compared to five-membered heterocycles like thiophene () or imidazole (). These differences influence binding to biological targets .

- Solubility : All compounds listed form hydrochloride salts, improving aqueous solubility. However, the pyrimidine core (moderate lipophilicity) may offer balanced solubility compared to highly lipophilic analogs like 2-(decylthio)ethanamine HCl () .

Biological Activity

2-(4-Methoxypyrimidin-2-yl)ethanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity involves exploring its mechanisms of action, target interactions, and therapeutic applications.

The compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group and an ethanamine moiety. Its molecular structure allows it to interact with various biological targets, influencing enzymatic and receptor activities.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding modulates their activity, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways that are critical in neurological conditions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies show that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Case Studies

- Study on Antimicrobial Activity : A study conducted by researchers evaluated the efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, making it a candidate for further development as an antibiotic.

- Investigation into Anticancer Effects : In a preclinical study, the compound was tested on various cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of 2-(4-Methoxypyrimidin-2-yl)ethanamine hydrochloride?

Answer:

Synthesis optimization requires precise control of temperature (e.g., maintaining 60–80°C for nucleophilic substitution), pH (neutral to slightly acidic conditions to stabilize intermediates), and reaction time (monitored via TLC or HPLC). Purification steps, such as recrystallization or column chromatography, are essential to achieve >95% purity. Analytical validation using ¹H/¹³C NMR and mass spectrometry ensures structural fidelity .

Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 3.8 ppm for methoxy group; δ 8.2–8.5 ppm for pyrimidine protons) and ¹³C NMR confirm substituent positions .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

- Mass Spectrometry (MS): ESI-MS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Basic: How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?

Answer:

Stability studies show degradation occurs at >40°C (hydrolysis of the methoxy group) and pH < 3 (protonation of the pyrimidine ring). Recommended storage: 2–8°C in anhydrous, inert atmosphere with desiccants. Accelerated stability testing via thermal gravimetric analysis (TGA) and pH-dependent UV-Vis spectroscopy are critical .

Advanced: What methodologies are used to investigate its interaction with biological targets (e.g., receptors, enzymes)?

Answer:

- Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD values) to receptors like serotonin transporters .

- Molecular Docking: Density-functional theory (DFT) models (e.g., B3LYP/6-31G*) predict binding modes with active sites .

- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

Advanced: How can computational modeling predict its reactivity in novel synthetic pathways?

Answer:

Density-functional theory (DFT): Calculates activation energies for reactions (e.g., nucleophilic substitution at the pyrimidine ring). Basis sets like 6-311++G(d,p) and hybrid functionals (e.g., B3LYP) model electron density changes. Transition-state analysis identifies rate-limiting steps .

Advanced: What comparative strategies evaluate its biological activity against structural analogs?

Answer:

- SAR Studies: Compare IC₅₀ values against analogs (e.g., 2-(4-methylpyrimidin-2-yl)ethanamine) in enzyme inhibition assays .

- Pharmacophore Mapping: Overlay 3D structures to identify critical moieties (e.g., methoxy group’s role in target binding) .

- Crystallography: Co-crystal structures with targets (e.g., kinases) reveal binding differences .

Advanced: How can researchers resolve contradictions in purity data from different analytical methods?

Answer:

Use orthogonal methods :

- HPLC-NMR Coupling: Combines separation (HPLC) with structural confirmation (NMR) .

- Elemental Analysis: Validates C/H/N ratios against theoretical values.

- DSC/TGA: Detects impurities via melting point depression or decomposition profiles .

Advanced: What degradation products form under oxidative/reductive conditions, and how are they characterized?

Answer:

- Oxidation: Forms pyrimidine N-oxide (m/z +16 in MS) and methoxy-to-carbonyl conversion (FT-IR at 1700 cm⁻¹) .

- Reduction: Yields dihydropyrimidine derivatives (¹H NMR: δ 4.5–5.5 ppm for saturated ring protons) .

- LC-MS/MS: Fragmentation patterns and retention times identify degradation pathways .

Advanced: How do enantiomeric impurities impact its pharmacological profile?

Answer:

- Chiral HPLC: Resolves enantiomers (e.g., using Chiralpak AD-H column) .

- Bioassays: Compare IC₅₀ values of enantiomers (e.g., (R)- vs. (S)-forms show 10-fold differences in receptor binding) .

- Circular Dichroism (CD): Correlates optical activity with biological activity .

Advanced: What formulation challenges arise due to its solubility, and how are they addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.